5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is an organic compound that features a pyrazole ring substituted with three methyl groups and a furoic acid moiety
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of parasite growth .
Result of Action
Similar pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Furoic Acid Moiety: The furoic acid moiety can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furoic acid chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the furoic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furoic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Furoic acid chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions, particularly those involving pyrazole-containing molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative without the furoic acid moiety.
2-furoic acid: A compound containing only the furoic acid moiety without the pyrazole ring.
5-(1H-pyrazol-1-yl)methyl-2-furoic acid: A similar compound without the methyl substitutions on the pyrazole ring.
Uniqueness
5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the presence of both the highly substituted pyrazole ring and the furoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(3,4,5-trimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-8(2)13-14(9(7)3)6-10-4-5-11(17-10)12(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVDUUFUZZHIBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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